molecular formula C12H17BO2 B1348812 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane CAS No. 24388-23-6

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Cat. No.: B1348812
CAS No.: 24388-23-6
M. Wt: 204.08 g/mol
InChI Key: KKLCYBZPQDOFQK-UHFFFAOYSA-N
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Description

OSM-S-460 is a compound from the Amino-thienopyrimidine series, developed as part of the Open Source Malaria project. This compound has shown promising activity against malaria parasites, particularly Plasmodium falciparum, which is responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-460 involves the construction of the thienopyrimidine scaffold. One of the key steps is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50% . An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-460 are not detailed, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing robust purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

OSM-S-460 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, also known as phenylboronic acid pinacol ester, is an organoboron compound with the molecular formula C12H17BO2C_{12}H_{17}BO_2 . It appears as white-yellow crystalline lumps or powder . This compound is a versatile reagent with significant applications in organic synthesis, cross-coupling reactions, and polymer chemistry .

Scientific Research Applications

Organic Synthesis: this compound is a valuable reagent in organic chemistry for synthesizing complex molecules, making it essential for developing new pharmaceuticals .

Cross-Coupling Reactions: It plays a crucial role in cross-coupling reactions like Suzuki reactions, enabling the formation of carbon-carbon bonds, which is essential in creating advanced materials and agrochemicals .

Fluorescent Probes: The compound is used in creating fluorescent probes for biological imaging, assisting researchers in visualizing cellular processes and understanding disease mechanisms .

Polymer Chemistry: It is utilized in polymerization processes to enhance the properties of polymers, leading to materials with improved durability and performance in various applications, including packaging and coatings .

Properties and Safety

Mechanism of Action

The mechanism of action of OSM-S-460 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-460 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the inhibition of protein translation and activation of the amino acid starvation response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-460 is unique due to its specific mechanism of action, targeting the asparagine tRNA synthetase in Plasmodium falciparum. This makes it a promising candidate for overcoming resistance to current antimalarial drugs .

Biological Activity

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (commonly referred to as MBB) is an organic boron compound with a molecular formula of C12H17BO2C_{12}H_{17}BO_2 and a molecular weight of 204.07 g/mol. This compound has garnered attention due to its potential applications in various fields, particularly in biological and materials sciences. Its unique structure allows it to participate in diverse chemical reactions and interactions that are significant in biological contexts.

The compound features a dioxaborolane ring structure, which is known for its stability and reactivity. The presence of phenyl groups contributes to its hydrophobic characteristics, influencing its solubility and interaction with biological membranes.

PropertyValue
CAS Number24388-23-6
Molecular FormulaC12H17BO2C_{12}H_{17}BO_2
Molecular Weight204.07 g/mol
Purity>98%

The biological activity of this compound is primarily linked to its ability to form complexes with biomolecules. This interaction can modulate various biochemical pathways:

  • Fluorescent Properties : MBB exhibits fluorescence properties which can be utilized in bioimaging applications. Its aggregation-induced emission (AIE) characteristics make it suitable for detecting biological markers.
  • Scintillation Applications : As reported in studies involving plastic scintillators, MBB can enhance the detection efficiency of radiation due to its compatibility with polyvinyl toluene (PVT) formulations. This property is crucial in medical imaging and radiation detection technologies .

Case Studies

  • Scintillator Development : Research has shown that incorporating MBB into plastic scintillator compositions significantly improves their performance in detecting beta and gamma radiation. For instance, scintillation microspheres containing MBB demonstrated an enhanced detection efficiency for isotopes such as 90Sr/90Y^{90}Sr/^{90}Y and 241Am^{241}Am, reaching values as high as 180.6% .
  • Biocompatibility Studies : Preliminary studies indicate that MBB is biocompatible when used in formulations aimed at drug delivery systems or imaging agents. Its hydrophobic nature may facilitate cellular uptake while minimizing cytotoxic effects.

Synthesis and Characterization

MBB is synthesized through a multi-step process starting from boric acid and 2,3-dimethyl-2,3-butanediol. The synthesis yields high purity (>98%) products suitable for research applications . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation of phenylboronic acid derivatives with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Key parameters include:

  • Catalyst : Acidic or Lewis acid catalysts (e.g., BF₃·OEt₂) to facilitate boronate ester formation .
  • Solvent : Toluene or THF for optimal solubility and water removal via azeotropic distillation .
  • Temperature : 80–100°C under inert gas (N₂/Ar) to prevent oxidation.

Table 1: Representative Reaction Conditions

ParameterTypical RangeImpact on Yield
Reaction Time12–24 hours>90% with reflux
Stoichiometry1:1 (boronic acid:pinacol)Excess pinacol reduces side products
Purity of Reagents≥97%Critical for reproducibility

Q. How is this compound characterized to confirm structural integrity in synthetic workflows?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronate ester formation .
    • ¹H/¹³C NMR : Peaks for pinacol methyl groups (δ 1.0–1.3 ppm) and phenyl protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1) .
  • X-ray Crystallography : For unambiguous confirmation (e.g., bond angles and torsion analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Ir-photoredox coupling reactions using this boronate?

Methodological Answer: Discrepancies arise from variations in:

  • Substrate Scope : Electron-deficient aryl groups show lower reactivity due to reduced boronate electrophilicity .
  • Light Source : Wavelength (450–470 nm) and intensity affect Ir(III)* excited-state lifetimes .
  • Additives : Ascorbic acid or LiClO₄ may stabilize intermediates but introduce side reactions .

Strategy :

Benchmark reactions using standardized substrates (e.g., 4-cyanophenylboronate).

Control light intensity via calibrated LEDs and monitor reaction progress via in-situ IR.

Q. What theoretical frameworks guide the design of α-aminoboronic acid inhibitors using this compound?

Methodological Answer: The design aligns with:

  • Transition-State Mimicry : The boronate group mimics tetrahedral intermediates in serine protease catalysis .
  • DFT Calculations : Predict binding affinities by modeling boronate-water interactions in enzyme active sites .
  • Steric Effects : Substituents on the phenyl ring (e.g., ortho-methyl) modulate steric hindrance and selectivity .

Table 2: Key Parameters for Inhibitor Design

ParameterTarget ValueRationale
Boron hybridizationsp³ (tetrahedral)Mimics enzymatic TS
LogP1.5–2.5Balances solubility and membrane permeability
pKa (boronic acid)~8.5Ensures protonation at physiological pH

Q. How do competing pathways in Suzuki-Miyaura couplings using this boronate affect regioselectivity?

Methodological Answer: Competing oxidative addition pathways (e.g., Pd(0)/Pd(II) cycles) are influenced by:

  • Base Strength : K₂CO₃ vs. CsF alters boronate activation rates .
  • Solvent Polarity : DMF enhances transmetallation but may promote protodeboronation .
  • Ligand Design : Bulky phosphines (e.g., SPhos) suppress β-hydride elimination in alkenyl substrates .

Mitigation :

  • Use 19F NMR to track intermediates in fluorinated analogs .
  • Optimize Pd/boronate molar ratios (1:1.2) to minimize homocoupling .

Q. What methodological advancements address stability issues in long-term storage of this compound?

Methodological Answer: Degradation pathways (hydrolysis/oxidation) are minimized by:

  • Storage Conditions : –20°C in sealed, argon-flushed vials with molecular sieves (3Å) .
  • Stabilizers : Addition of 1–5% hydroquinone to inhibit radical-mediated oxidation .
  • Quality Control : Periodic NMR checks for boronate ester integrity (δ 30–35 ppm in ¹¹B NMR) .

Q. How can crystallographic data resolve ambiguities in stereochemical outcomes of boronate-based reactions?

Methodological Answer: Single-crystal X-ray diffraction provides:

  • Bond Angle Analysis : Confirms sp³ hybridization at boron (e.g., O-B-O angles ~109.5°) .
  • Packing Interactions : Identifies π-stacking or H-bonding that influence reactivity .

Case Study :
In 2-(4-ferrocenylphenyl)-derivatives, crystallography revealed planar chirality affecting electrochemical properties .

Q. What computational tools predict solvent effects on boronate reactivity in cross-coupling reactions?

Methodological Answer:

  • COSMO-RS : Models solvation free energies to optimize solvent selection (e.g., THF vs. dioxane) .
  • MD Simulations : Track boronate-Pd complex stability under varying dielectric conditions .

Q. How do isotopic labeling studies (e.g., ¹⁰B/¹¹B) enhance mechanistic understanding of boronate transformations?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : ¹⁰B-labeled compounds reveal rate-limiting steps in transmetallation .
  • NMR Sensitivity : ¹¹B (I = 3/2) provides sharper signals for in-situ reaction monitoring .

Q. What strategies reconcile conflicting data on boronate toxicity in biological assays?

Methodological Answer:

  • Cell Permeability Assays : Use fluorescent probes (e.g., BODIPY-boronate conjugates) to quantify uptake .
  • Metabolomic Profiling : LC-MS/MS identifies boronate-derived metabolites interfering with assays .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLCYBZPQDOFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341152
Record name 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24388-23-6
Record name 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phenyl boronic acid (100 g, 0.82 mol, 1 equiv.) and pinacol (96.92 g, 0.82 mol, 1 equiv.) were dissolved in toluene (500 mL) at room temperature. The cloudy solution was then placed on to a rotary evaporator and stirred for 2 hours at 60° C. After this period the solid had dissolved, concurrent with the formation of water (ca. 29.5 mL) as a second layer. The water was then removed in a separating funnel and the crude reaction filtered through Celite. Evaporation of the solvent yielded a clear pale yellow oil which solidified on cooling in a refrigerator to give the title compound in a near-quantitative yield as a white solid (ca. 167 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
96.92 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a reaction tube under nitrogen, a mixture of PdCl2(dppf)CH2Cl2 (23 mg; 0.028 mmol) and triethylamine (0.36 ml; 2.58 mmol) in dioxane (4 ml; dried over 4 Å sieves) was sealed and stirred at 80° C. overnight (18 h). After cooling to room temperature, 1.29M HB(pin) in dioxane (1.00 ml; 1.29 mmol) and phenyl trifluoromethanesulfonate (197 mg; 0.871 mmol) were added and the reaction mixture was stirred at 80° C. GC analysis after 4 days showed a new peak at 7.4 minutes which was identified by GC/MS as the desired phenylborate compound.
[Compound]
Name
PdCl2(dppf)CH2Cl2
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
phenylborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
197 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

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